molecular formula C7H14O2 B145652 Acrolein diethyl acetal CAS No. 3054-95-3

Acrolein diethyl acetal

Cat. No. B145652
CAS RN: 3054-95-3
M. Wt: 130.18 g/mol
InChI Key: MCIPQLOKVXSHTD-UHFFFAOYSA-N
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Description

Acrolein diethyl acetal is a chemical compound that has been studied for its potential applications in organic synthesis. It serves as a versatile reagent in various chemical reactions, including the synthesis of beta-arylated aldehydes, cinnamaldehydes, and other complex organic molecules.

Synthesis Analysis

The synthesis of acrolein diethyl acetal can be achieved through the catalytic conversion of glycerol/water mixtures, where acrolein is a major product formed through dehydration, cracking, and hydrogen transfer reactions catalyzed by zeolite catalysts . Additionally, acrolein diethyl acetal can be used as a homologating reagent for the synthesis of beta-arylpropanoates and cinnamaldehydes through Heck reactions catalyzed by palladacycle complexes .

Molecular Structure Analysis

The structure of acrolein diethyl acetal has been explored, particularly in the context of its trimer, which has been identified as 2-ethoxy-4-(1-ethoxyallyl)glutaraldehyde diethyl acetal. A mechanism involving a quasi-aromatic complex with subsequent cyclic electron transfer has been proposed for its formation .

Chemical Reactions Analysis

Acrolein diethyl acetal undergoes various chemical reactions, including nickel-catalyzed arylation to produce enolethers, which can be hydrolyzed to yield beta-arylated aldehydes . It also participates in Heck arylation reactions to produce cinnamaldehyde derivatives or 3-arylpropanoate esters, depending on the reaction conditions . Furthermore, it can be used in the improved Skraup–Doebner–Von Miller reactions for the synthesis of quinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrolein diethyl acetal are influenced by its reactivity in various catalytic processes. For instance, in the palladium-catalyzed copolymerization with ethene, acrolein diethyl acetal contributes to the formation of branched copolymers, with catalyst deactivation being a notable phenomenon . The hydroformylation reactions of acrolein diethyl acetal have also been studied, revealing the formation of n- and iso-aldehydes and other products depending on the catalyst used10.

Scientific Research Applications

1. Pyrolysis of Acrolein

  • Application Summary: Acrolein is a pollutant of health concern and is frequently used in industrial synthesis. It is also a byproduct of combustion and other high-temperature processes. The pyrolysis of acrolein was studied at temperatures of up to 1700 K to understand the decomposition processes of acrolein .
  • Methods of Application: Acrolein was synthesized by hydrolysis of acrolein diethyl acetal following a previously reported protocol . The mass spectra confirmed the production of acrolein .
  • Results: The study identified radicals and other unstable species produced in the early reaction stages, including vinyl radical, methyl radical, and methyl ketene .

2. Synthesis of Various Compounds

  • Application Summary: Acrolein diethyl acetal is used for the synthesis of a variety of compounds, including cinnamaldehydes . It is also used to carry out chemoselective Heck arylation to synthesize either 3-arylpropanoate esters or cinnamaldehyde derivatives .
  • Methods of Application: The specific methods of application are not detailed in the sources, but it involves the use of Acrolein diethyl acetal as a reagent in the synthesis process .
  • Results: The result is the successful synthesis of the desired compounds .

3. Study of Acrolein’s Biological Activity

  • Application Summary: Acrolein, a highly reactive α,β-unsaturated aldehyde, is involved in the pathogenesis of many diseases, including neurodegenerative diseases, cardiovascular and respiratory diseases, diabetes mellitus, and the development of cancers of various origins .
  • Methods of Application: The specific methods of application are not detailed in the sources, but it involves the study of the molecular mechanisms of acrolein activity .
  • Results: The study focuses on the molecular mechanisms of acrolein activity in the context of its involvement in the pathogenesis of diseases related to the digestive system, including diabetes, alcoholic liver disease, and intestinal cancer .

4. Production of Acrylic Acid

  • Application Summary: Acrolein is used in the production of acrylic acid, which is a key raw material for superabsorbent polymers .
  • Methods of Application: The specific methods of application are not detailed in the sources, but it involves the use of Acrolein diethyl acetal as a precursor in the synthesis process .
  • Results: The result is the successful production of acrylic acid .

5. Synthesis of Natural Products

  • Application Summary: Acrolein diethyl acetal can be used as one of the precursors to synthesize natural products like (−)- (Z)-Deoxypukalide, (−)-Laulimalide, botryodiplodin, neolaulimalide and isolaulimalide .
  • Methods of Application: The specific methods of application are not detailed in the sources, but it involves the use of Acrolein diethyl acetal as a reagent in the synthesis process .
  • Results: The result is the successful synthesis of the desired natural products .

6. Biocide and Scavenger in Oil and Gas Industry

  • Application Summary: In the oil and gas industry, acrolein is used as a biocide in drilling waters, as well as a scavenger for hydrogen sulfide and mercaptans .
  • Methods of Application: The specific methods of application are not detailed in the sources, but it involves the use of Acrolein diethyl acetal in the drilling process .
  • Results: The result is the successful control of biological growth and reduction of hydrogen sulfide and mercaptans in drilling waters .

7. Contact Herbicide

  • Application Summary: Acrolein is mainly used as a contact herbicide to control submersed and floating weeds, as well as algae, in irrigation canals .
  • Methods of Application: The specific methods of application are not detailed in the sources, but it involves the use of Acrolein diethyl acetal in the irrigation waters .
  • Results: The result is the successful control of biological growth in irrigation waters .

8. Production of Paints and Plastics

  • Application Summary: Acrolein is used in the production of paints, plastics, and a plethora of chemicals, including the essential amino acid methionine, pentaerythritol, and quinoline .
  • Methods of Application: The specific methods of application are not detailed in the sources, but it involves the use of Acrolein diethyl acetal as a precursor in the synthesis process .
  • Results: The result is the successful production of paints, plastics, and other chemicals .

9. Synthesis of (−)- (Z)-Deoxypukalide, (−)-Laulimalide, Botryodiplodin, Neolaulimalide and Isolaulimalide

  • Application Summary: Acrolein diethyl acetal can be used as one of the precursors to synthesize natural products like (−)- (Z)-Deoxypukalide, (−)-Laulimalide, botryodiplodin, neolaulimalide and isolaulimalide .
  • Methods of Application: The specific methods of application are not detailed in the sources, but it involves the use of Acrolein diethyl acetal as a reagent in the synthesis process .
  • Results: The result is the successful synthesis of the desired natural products .

Safety And Hazards

Acrolein diethyl acetal is highly flammable and can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition . It is also advised to take measures to prevent the build-up of electrostatic charge .

properties

IUPAC Name

3,3-diethoxyprop-1-ene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O2/c1-4-7(8-5-2)9-6-3/h4,7H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIPQLOKVXSHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C=C)OCC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14O2
Record name 3,3-DIETHOXYPROPENE
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DSSTOX Substance ID

DTXSID0020024
Record name Acrolein diethylacetal
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Molecular Weight

130.18 g/mol
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Physical Description

3,3-diethoxypropene appears as a colorless liquid with an agreeable odor. Very volatile. Less dense than water. Vapors heavier than air. Used as a solvent and to make cosmetics., Colorless liquid with a pleasant odor; [CAMEO]
Record name 3,3-DIETHOXYPROPENE
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Record name Acrolein diethylacetal
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Product Name

Acrolein diethyl acetal

CAS RN

3054-95-3
Record name 3,3-DIETHOXYPROPENE
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Record name 3,3-Diethoxy-1-propene
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Record name Acrolein diethylacetal
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Record name 3,3-diethoxypropene
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Record name ACROLEIN DIETHYL ACETAL
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Synthesis routes and methods I

Procedure details

A solution of diol (Molecule 2.1) (1.5 g, 7.8 mmol) in 7.5 ml of dry DMF was treated with acrolein dimethyl acetal (4.62 ml, 39 mmol) and PTSA.H2O (0.371 g, 1.95 mmol). After stirring for 24 h at room temperature the reaction was stopped by addition of 1 ml of Et3N and poured out in 200 ml of H2O. The aqueous phase was extracted with toluene (3×100 ml) and the combined organics were washed once with brine (100 ml) and dried over MgSO4. Column chromatography of the residue over silica gel (cyclohexane/ethyl acetate: 85/15) afforded Molecule 2.2 (FIG. 4) as white crystals (1.306 g, 5.67 mmol, 73%).
[Compound]
Name
diol
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4.62 mL
Type
reactant
Reaction Step One
Quantity
0.371 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
73%

Synthesis routes and methods II

Procedure details

0.16 gm of 13b.1 (0.192 mmol) and 42 mg of acrolein dimethyl acetal (0.41 mmol) were weighed into a 25 ml RB flask followed by addition of 40 mg of Montmorillonite clay, the flask was capped with a septum and 3 ml of ACN were added under nitrogen. The pH of the reaction was determined to be about 6. About 3 microliters of TFA were added. After additional stirring, the pH was found to be 3.5. After 30 minutes, 0.15 ml of acrolein dimethyl acetal was added and stirring continued at room temperature. The reaction was monitored by TLC and HPLC. The reaction was quenched after stirring for 5 hours with 2 ml of aqueous sodium bicarbonate and the solution was filtered over a bed of celite. The celite bed was washed with 20 ml of ACN, and the filtrates combined and concentrated on the rotavapor. The crude product was purified by reverse phase chromatography using methanol/water 4:1 to give 150 mg of acrolein acetal product, 14b.1.
[Compound]
Name
13b.1
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
42 mg
Type
reactant
Reaction Step One
[Compound]
Name
Montmorillonite
Quantity
40 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 μL
Type
reactant
Reaction Step Three
Quantity
0.15 mL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Formula: C11H18O5 (MM=230.3) Rf: (cyclohexane/ethyl acetate: 85/15): 0.16 mp=35° C. {α}D20+23.18° (c 1.005, CHCl3) IR (film): 3089, 2977, 2933, 2871, 2822, 1464, 1441, 1424, 1382, 1323, 1282, 1262, 1232, 1168, 1144, 1107, 1045, 1028, 1002, 942, 912 cm−1 MS (m/z): 55 (83), 71 (100), 85 (38), 101 (31) 1H-NMR (500 MHz, CDCl3) 3.22 (2H, m), 3.31 (3H, m), 3.49 (3H, s), 3.50 (1H, t, J=10.2 Hz), 3.63 (3H, s), 4.06 (1H, dd, J=11.1 Hz, J=4.9 Hz), 4.18 (1H, dd, J=4.9 Hz, J=10.4 Hz), 4.97 (1H, d, J=4.1 Hz), 5.32 (1H, d, J=10.8 Hz), 5.48 (1H, d, J=17.4 Hz), 5.86 (1H, ddd, J=4.1 Hz, J=10.8 Hz, J=17.4 Hz) 13C-NMR (500 MHz, CDCl3) 59.2 (CH3), 60.9 (CH3), 68.5 (CH2), 68.5 (CH2), 71.3 (CH), 79.6 (CH), 81.5 (CH), 83.8 (CH), 100.5 (CH), 119.0 (CH2), 133.7 (CH)
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
0.16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 83 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 38 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 31 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
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Type
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Reaction Step Seven

Synthesis routes and methods IV

Procedure details

After 10 ml of acrolein commercially available from Aldrich, Co. is dissolved in 50 ml of anhydroust ethanol, 19 ml of triethylorthoformate and p-toluene sulfonic acid are added to the solution, and the resulting mixture is allowed to reflux under a nitrogen atmosphere for 5 hours. After that, the resulting solution is cooled to a temperature of 5° C., extracted with diethyl ether, washed with 5% sodium bicarbonate (NaHCO3) aqueous solution, dried with anhydrous magnesium sulfate (MgSO4), and then evaporated under a reduced pressure to remove ethanol. Next, the material is fractionally distilled, thereby giving 8.4 g of 3,3-diethoxy-1-propene.
Name
acrolein
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

U.S. Pat. Nos. 3,929,915, 3,963,754 and JP-A-Sho 61-39613 report a three-step process for preparing 1,4-butanediol which comprises reaction of acrolein with 2-methyl-1,3-propanediol under conventional conditions to produce acrolein acetal (2-vinyl-5-methyl-1,3-dioxane) (Reaction 1), hydroformylation of the acrolein acetal under conventional conditions to produce the corresponding aldehydes (Reaction 2), and hydrolysis and hydrogenation of the aldehyde of 2-vinyl-5-methyl-1,3-dioxane under conventional conditions to obtain a mixture of 1,4-butanediol and 2-methyl-1,3-propanediol (Reaction 3). ##STR4##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acrolein diethyl acetal
Reactant of Route 2
Acrolein diethyl acetal
Reactant of Route 3
Acrolein diethyl acetal
Reactant of Route 4
Acrolein diethyl acetal
Reactant of Route 5
Acrolein diethyl acetal
Reactant of Route 6
Acrolein diethyl acetal

Citations

For This Compound
628
Citations
G Battistuzzi, S Cacchi, G Fabrizi - Organic Letters, 2003 - ACS Publications
… The reaction of aryl iodides and bromides with acrolein diethyl acetal in the presence of Pd(OAc) 2 , n Bu 4 NOAc, K 2 CO 3 , KCl, and DMF, at 90 C until the disappearance of the acetal …
Number of citations: 199 pubs.acs.org
GA Ramann, BJ Cowen - Tetrahedron letters, 2015 - Elsevier
… The straightforward procedure utilizes acrolein diethyl acetal as a three-carbon annulation partner with aniline substrates in a monophasic, organic solvent-free reaction medium. …
Number of citations: 55 www.sciencedirect.com
E Alacid, C Najera - 2008 - Wiley Online Library
… A polymer palladacycle derived from Kaiser oxime resin was used as a source of palladium(0) in the chemoselective Heck reaction of acrolein diethyl acetal with aryl halides under …
C Nájera, L Botella - Tetrahedron, 2005 - Elsevier
… chemoselective arylation of acrolein diethyl acetal to give either … by Heck reaction of acrolein diethyl acetal with iodo-, bromo- … arylation of acrolein diethyl acetal with iodoarenes can be …
Number of citations: 33 www.sciencedirect.com
S Noel, C Luo, C Pinel… - Advanced Synthesis & …, 2007 - Wiley Online Library
… systems for the arylation of acrolein diethyl acetal, especially, heterogeneous systems. In this contribution, we report the Heck arylation of acrolein diethyl acetal with a large variety of …
Number of citations: 43 onlinelibrary.wiley.com
W Al-Maksoud, S Menuel, M Jahjah, E Monflier… - Applied Catalysis A …, 2014 - Elsevier
… allowed to perform the Heck arylation of acrolein diethyl acetal in water, we realised a preliminary … Influence of the palladium catalyst on the Heck arylation of acrolein diethyl acetal with …
Number of citations: 13 www.sciencedirect.com
CW Luo, A Li, JF An, XY Feng, X Zhang… - Chemical Engineering …, 2015 - Elsevier
… condensation of gas-phase acrolein diethyl acetal and ammonia over the ZnO/… of acrolein diethyl acetal, meanwhile, acrolein easily reacts with ethanol to generate acrolein diethyl acetal…
Number of citations: 30 www.sciencedirect.com
PG Gassman, DA Singleton… - Journal of the …, 1987 - ACS Publications
" By single photon counting. 4Using [H+] by titration." Errors are standard deviation of the least-squares slope with correlation coefficient and number of points given below. dUsing [H+] …
Number of citations: 113 pubs.acs.org
G Battistuzzi, S Cacchi, G Fabrizi, R Bernini - Synlett, 2003 - thieme-connect.com
… On the basis of our previous findings, initial attempts were made by using p-iodoanisole and acrolein diethyl acetal as the model system, Pd(OAc) 2 as the precatalyst, n-Bu 4 NCl as the …
Number of citations: 15 www.thieme-connect.com
I Maeda, R Yoshida - Bulletin of the Chemical Society of Japan, 1968 - journal.csj.jp
The hydroformylation reactions of acrolein acetals and acetates were carried out in order to discuss the side reactions and any subsequent reactions. Acrolein cyclic acetals reacted with …
Number of citations: 13 www.journal.csj.jp

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